molecular formula C18H18N2 B14119588 1-Benzyl-4-(2,3-dimethylphenyl)-1H-pyrazole

1-Benzyl-4-(2,3-dimethylphenyl)-1H-pyrazole

Cat. No.: B14119588
M. Wt: 262.3 g/mol
InChI Key: SSZKIYKKXFJTDJ-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2,3-dimethylphenyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a benzyl group and a 2,3-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(2,3-dimethylphenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-dimethylphenylhydrazine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions, leading to the formation of the desired pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(2,3-dimethylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyrazole ring.

    Substitution: Electrophilic substitution reactions can occur at the benzyl or dimethylphenyl groups, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Pyrazole derivatives with oxidized functional groups.

    Reduction: Hydrogenated pyrazole compounds.

    Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

1-Benzyl-4-(2,3-dimethylphenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(2,3-dimethylphenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-(2,3-dimethylphenyl)-1H-pyrazole: Similar structure but with different substitution pattern on the pyrazole ring.

    1-Benzyl-4-(2,4-dimethylphenyl)-1H-pyrazole: Similar structure with a different position of the methyl groups on the phenyl ring.

    1-Benzyl-4-(3,4-dimethylphenyl)-1H-pyrazole: Similar structure with methyl groups on the 3 and 4 positions of the phenyl ring.

Uniqueness

1-Benzyl-4-(2,3-dimethylphenyl)-1H-pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyl group and the 2,3-dimethylphenyl group provides distinct steric and electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H18N2

Molecular Weight

262.3 g/mol

IUPAC Name

1-benzyl-4-(2,3-dimethylphenyl)pyrazole

InChI

InChI=1S/C18H18N2/c1-14-7-6-10-18(15(14)2)17-11-19-20(13-17)12-16-8-4-3-5-9-16/h3-11,13H,12H2,1-2H3

InChI Key

SSZKIYKKXFJTDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=CN(N=C2)CC3=CC=CC=C3)C

Origin of Product

United States

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